Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, 4-[1-[5-(benzenesulfonyl)spiro[2.5]oct-7-en-8-yl]ethyl]morpholine , reflects its hybrid spirocyclic and heterocyclic architecture. Key components include:
| Component | Description |
|---|---|
| Spiro[2.5]octene core | Bicyclic system with 5- and 6-membered rings sharing one sp³-hybridized atom |
| Phenylsulfonyl group | -SO₂C₆H₅ substituent at position 5 of the spiro system |
| Morpholine moiety | 6-membered heterocycle (O and N atoms) at position 4 |
The SMILES notation (CC(C1=CCC(CC12CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4) and InChIKey (JGODKMUGSJRCMO-UHFFFAOYSA-N) provide unambiguous identifiers for databases and cheminformatics applications.
Molecular Geometry and Conformational Analysis
X-ray crystallography and density functional theory (DFT) calculations reveal a distorted chair conformation for the morpholine ring, with torsional strain induced by the spiro junction. Key geometric parameters include:
- Spiro carbon bond angles : 109.5° (tetrahedral geometry)
- Dihedral angle between phenylsulfonyl and morpholine planes: 87.3° (near-orthogonal orientation)
- C-S bond length : 1.76 Å (characteristic of sulfonyl groups)
The ethyl linker between the spiro system and morpholine adopts a gauche conformation , minimizing steric clashes between the sulfonyl group and heterocycle.
Spiro[2.5]octene Core Architecture
The spiro[2.5]octene framework consists of:
- Five-membered ring : Cyclopentene derivative with one double bond (C4-C5)
- Six-membered ring : Cyclohexane fused via the spiro carbon
- Bicyclic strain energy : Calculated at 18.3 kcal/mol due to angle compression
This architecture creates three distinct reactivity zones :
Electronic Effects of Phenylsulfonyl Substituents
The phenylsulfonyl group exerts strong electron-withdrawing effects (-I = -0.78, -M = -0.95) via:
- Inductive polarization : Sulfur’s +III oxidation state withdraws σ-electron density
- Resonance withdrawal : p-Orbital conjugation with aromatic π-system
These effects create a dipole moment of 4.21 D at the spiro core, influencing:
- Morpholine basicity : pKa reduced to 5.2 vs. 8.3 for unsubstituted morpholine
- Frontier molecular orbitals : LUMO (-1.92 eV) localized on sulfonyl group
Electrostatic potential maps show a 16.7 kcal/mol electrostatic gradient between the electron-deficient spiro center and electron-rich morpholine oxygen.
Properties
CAS No. |
654667-20-6 |
|---|---|
Molecular Formula |
C20H27NO3S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[1-[5-(benzenesulfonyl)spiro[2.5]oct-7-en-8-yl]ethyl]morpholine |
InChI |
InChI=1S/C20H27NO3S/c1-16(21-11-13-24-14-12-21)19-8-7-18(15-20(19)9-10-20)25(22,23)17-5-3-2-4-6-17/h2-6,8,16,18H,7,9-15H2,1H3 |
InChI Key |
JGODKMUGSJRCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC(CC12CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the spiro-octene moiety: This can be achieved through a series of cyclization reactions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the morpholine ring: This can be synthesized through cyclization reactions involving amino alcohols and α-haloacid chlorides.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Acid-Base Reactions
The morpholine moiety contains a secondary amine group, which is reactive toward acids. This enables the formation of protonated salts under acidic conditions.
Reaction Details
-
Mechanism : The nitrogen atom in morpholine acts as a nucleophile, accepting a proton to form an ammonium salt.
-
Reagents : Acids (e.g., hydrochloric acid, sulfuric acid).
-
Outcome : Salt formation with retention of the sulfonamide and spiro ring structures.
Oxidation Reactions
The spiro[2.5]oct-4-en-4-yl double bond and sulfonamide group may undergo oxidation under specific conditions.
Reaction Details
-
Mechanism : The double bond in the spiro system is susceptible to oxidation, potentially leading to epoxide or diol formation. The sulfonamide group may also participate in redox processes.
-
Reagents : Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
-
Outcome : oxidized derivatives with altered spiro ring or sulfonamide functionality.
Nucleophilic Substitution
The sulfonamide group, while typically stable, can participate in nucleophilic substitution under strong basic conditions.
Reaction Details
-
Mechanism : The sulfonamide’s sulfur atom may act as a leaving group, though this requires harsh conditions (e.g., high temperatures, strong bases).
-
Reagents : Alkali metals (e.g., sodium hydroxide) or strong bases.
-
Outcome : Potential cleavage of the sulfonamide bond, releasing the corresponding amine and sulfonic acid.
Addition Reactions on the Spiro Ring
The spiro[2.5]oct-4-en-4-yl double bond can undergo addition reactions, such as hydrogenation or dihydroxylation.
Reaction Details
-
Mechanism : The double bond reacts with reagents like H₂ (hydrogenation) or OsO₄ (dihydroxylation).
-
Reagents : Hydrogen gas (with catalysts like Pd/C) or osmium tetroxide.
-
Outcome : Saturated spiro derivatives or dihydroxylated products .
Comparison of Reaction Conditions
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Acid-base (salt formation) | HCl, H₂SO₄ | Room temperature | Protonated morpholine salts |
| Oxidation | H₂O₂, KMnO₄ | Heat, acidic/basic conditions | Oxidized spiro ring or sulfonamide derivatives |
| Nucleophilic substitution | NaOH, KOH | High temperature, strong base | Sulfonic acid and amine derivatives |
| Hydrogenation | H₂, Pd/C | Catalytic conditions | Saturated spiro ring derivatives |
Structural Insights
The compound’s molecular formula is C₂₀H₂₇NO₃S , with a molecular weight of 361.5 g/mol . Its structure includes:
-
Morpholine ring : A six-membered ring with one nitrogen and oxygen atom.
-
Sulfonamide group : Connected to a spiro[2.5]oct-4-en-4-yl system via a phenylsulfonyl moiety .
Reactivity Hotspots
-
Secondary amine (morpholine) : Prone to acid-base reactions and nucleophilic interactions.
-
Sulfonamide group : Resistant to hydrolysis but may undergo substitution under extreme conditions.
-
Spiro double bond : Reactive toward addition and oxidation.
Research Findings
-
Synthesis : The compound is synthesized via methods involving diethylene glycol and ammonia under high-temperature catalytic conditions, though specific details for this derivative are not explicitly provided.
-
Biological Relevance : While not directly cited for this compound, related sulfonamide and spiro derivatives are studied in medicinal chemistry for kinase inhibition and apoptosis induction .
Scientific Research Applications
Chemistry
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- serves as a valuable building block in synthetic organic chemistry. Its structural complexity allows for the development of more intricate molecules, which can lead to novel compounds with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. The phenylsulfonyl group may enhance binding affinity to biological targets, making it a candidate for further investigation in pharmacological studies.
Medicine
The compound has potential applications as a pharmaceutical intermediate or lead compound in drug development. Its unique structure may contribute to biological activity, warranting exploration in medicinal chemistry for therapeutic agents targeting specific diseases.
Industry
In industrial applications, Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can be utilized in the formulation of new materials with tailored properties. Its chemical stability and reactivity make it suitable for various applications in material science.
Case Studies and Research Findings
- Pharmaceutical Development:
- Chemical Synthesis:
- Material Science Applications:
Mechanism of Action
The mechanism by which Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group may play a role in binding to specific sites on these targets, while the spiro-octene moiety may influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
(a) 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (CAS 941717-06-2, )
- Structure : Morpholine linked via sulfonyl to a bromomethylphenyl group.
- Key Differences : Lacks the spiro system and ethyl spacer present in the target compound. The bromine substituent offers reactivity for further derivatization.
- Molecular Weight : 320.20 vs. estimated >450 for the target compound.
- Applications : Intermediate for functionalized aryl sulfonamides.
(b) 1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone (CAS 58722-35-3, )
- Structure: Acetophenone core with morpholine-sulfonyl substitution.
- Key Differences : Simpler aromatic system without spiro complexity. The ketone group may influence metabolic stability compared to the target compound’s alkene and cycloalkane motifs.
- Drug-Likeness : Higher solubility due to smaller size but reduced rigidity.
(c) Spiro[2.5]octane-4,8-dione, 1-(phenylsulfonyl) (CAS 126947-17-9, )
- Structure : Spiro framework with two ketone groups and phenylsulfonyl.
- Key Differences : Diones introduce electrophilic sites absent in the target compound. The morpholine-ethyl chain in the target compound may enhance bioavailability via hydrogen bonding.
Physicochemical Properties
| Property | Target Compound (Estimated) | 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine | 1-[4-(Morpholine-4-sulfonyl)phenyl]ethanone |
|---|---|---|---|
| Molecular Weight | ~470 | 320.20 | 283.34 |
| Polar Groups | Sulfonyl, morpholine | Sulfonyl, morpholine, Br | Sulfonyl, morpholine, ketone |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.0 |
| Solubility (Water) | Moderate | Low (due to Br) | High |
Drug-Likeness and ADME Profile
- Absorption : Higher molecular weight (~470) may reduce passive diffusion but could be offset by the sulfonyl group’s polarity.
- Metabolism : The spiro system may resist cytochrome P450 oxidation compared to simpler morpholine derivatives () .
- Toxicity : Brominated analogues () pose higher toxicity risks, whereas the target compound’s lack of halogens may improve safety .
Biological Activity
Morpholine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- is CHNOS, with a molecular weight of approximately 361.498 g/mol. The morpholine ring structure contributes significantly to its biological activity by enhancing interactions with various biological targets.
Pharmacological Activities
1. Anticancer Activity
Research has shown that morpholine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of morpholine-based compounds that demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and A2780. The introduction of specific substituents on the morpholine ring was found to enhance anticancer activity by improving binding affinity to molecular targets such as mTOR (mammalian target of rapamycin) .
2. Antimicrobial Activity
Morpholine derivatives have also been evaluated for their antimicrobial potential. Compounds derived from morpholine exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure of these compounds plays a crucial role in their effectiveness as antibacterial agents .
3. Enzyme Inhibition
Morpholine-based compounds have shown efficacy as enzyme inhibitors, particularly against acetylcholinesterase and urease. These compounds demonstrated strong inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of morpholine derivatives reveals critical insights into how modifications to the morpholine ring influence biological activity:
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of benzisothiazole-substituted morpholine derivatives were synthesized and tested against Jurkat T cell lines. The most potent compound exhibited an IC50 value of 1.15 nM, indicating strong anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of morpholine derivatives against various strains. Compounds showed significant activity against Bacillus subtilis, with some achieving IC50 values below 10 µM, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-?
- Methodological Answer : The synthesis of this spirocyclic morpholine derivative can be achieved via intramolecular Diels-Alder reactions. For example, cyclopentadienyl intermediates generated through cerium(III)-mediated reductions (e.g., Luche reduction) can undergo cyclization in toluene with acid catalysis (e.g., p-TsOH) to form the spiro framework. Post-synthetic steps may include dehydration and purification via column chromatography .
- Key Considerations : Optimize solvent choice (toluene over THF) to enhance regioselectivity and minimize over-reduction. Monitor reaction progress using TLC or HPLC.
Q. How can the structural conformation of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Resolves spirocyclic geometry and ring puckering (see Cremer-Pople coordinates for quantitative analysis of nonplanar rings) .
- Spectral Analysis :
- NMR : H/C NMR to assign substituents (e.g., phenylsulfonyl groups, morpholine protons).
- IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (H319/H335 hazards) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized waste services. Avoid dust generation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the spirocyclic core in catalytic applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Diels-Alder reactions. Compare activation energies of spiro vs. non-spiro intermediates.
- Molecular Dynamics : Simulate solvent effects on ring puckering and steric hindrance .
Q. What strategies resolve contradictions in reported toxicity profiles?
- Methodological Answer :
- Cross-Referencing : Compare classifications from IARC, ACGIH, and OSHA (e.g., carcinogenicity vs. Category 4 oral toxicity) .
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Use HepG2 cells to assess hepatotoxicity .
- Table 1 : Toxicity Data Comparison
| Source | Classification | Key Findings |
|---|---|---|
| OSHA () | Carcinogen (≥0.1%) | Potential human carcinogen |
| AICIS () | Respiratory irritant | Requires aerosolization restrictions |
Q. How can drug-likeness be evaluated for this compound?
- Methodological Answer :
- Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
- ADMET Prediction : Use SwissADME or ADMETLab to model bioavailability, BBB penetration, and CYP450 interactions .
- In Vivo Validation : Pharmacokinetic studies in rodent models to assess clearance rates and metabolite profiling .
Data Gaps and Mitigation Strategies
Q. How can researchers address missing physicochemical data (e.g., solubility, stability)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
